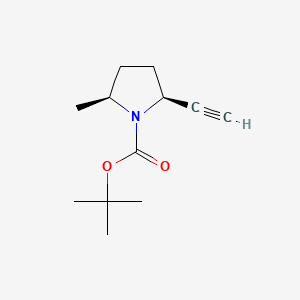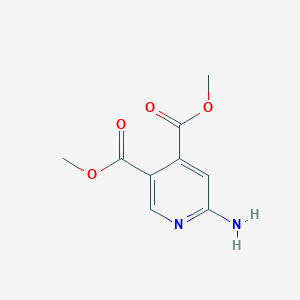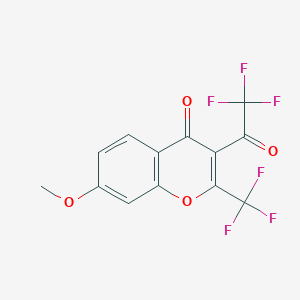
Ethyl 2,2,3-triphenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2,3-triphenylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, with its complex structure, is of interest in various fields of chemistry and industry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2,3-triphenylpropanoate typically involves the esterification of 2,2,3-triphenylpropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2,3-triphenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2,2,3-triphenylpropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2,2,3-triphenylpropanoic acid and ethanol.
Reduction: 2,2,3-triphenylpropanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2,3-triphenylpropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2,2,3-triphenylpropanoate is primarily related to its interactions with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Ethyl benzoate: Another ester with a simpler structure, used in fragrances and flavorings.
Ethyl acetate: A common ester used as a solvent and in flavorings.
Ethyl propanoate: Similar in structure but with fewer phenyl groups, used in flavorings.
Uniqueness: Ethyl 2,2,3-triphenylpropanoate is unique due to its three phenyl groups, which impart distinct chemical and physical properties. This complexity makes it a valuable compound for research and industrial applications, offering unique interactions and reactivity compared to simpler esters.
Properties
CAS No. |
2902-59-2 |
|---|---|
Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2,2,3-triphenylpropanoate |
InChI |
InChI=1S/C23H22O2/c1-2-25-22(24)23(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19/h3-17H,2,18H2,1H3 |
InChI Key |
MNSMDJQFEBWHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)





![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)




![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
